molecular formula C4H4IN B1601772 3-Iodo-1H-pyrrole CAS No. 96285-98-2

3-Iodo-1H-pyrrole

Cat. No. B1601772
CAS RN: 96285-98-2
M. Wt: 192.99 g/mol
InChI Key: PQHJOXAAUHYVKJ-UHFFFAOYSA-N
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Description

3-Iodo-1H-pyrrole is a chemical compound with the molecular formula C4H4IN . It’s a type of heterocyclic compound, which means it contains atoms of at least two different elements as part of its ring structure .


Synthesis Analysis

The synthesis of 3-Iodo-1H-pyrrole involves a selective synthesis via the cascade reactions of N-substituted piperidines . The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .


Molecular Structure Analysis

The molecular structure of 3-Iodo-1H-pyrrole consists of a five-membered ring containing one nitrogen atom and four carbon atoms . The iodine atom is attached to the third carbon atom in the ring .


Physical And Chemical Properties Analysis

3-Iodo-1H-pyrrole is a solid substance under normal conditions . It should be stored under inert gas and away from air as it is air sensitive .

Scientific Research Applications

  • Building Block for Functionalized Calix[4]pyrroles : 3-Iodo-1H-pyrrole derivatives, specifically iodocalix[4]pyrrole, are important intermediates in the synthesis of various calix[4]pyrrole systems. These systems demonstrate significant potential in anion sensing due to their ability to exhibit red-shifts and broadening of absorption peaks upon anion addition, suggesting applications in detecting anions like fluoride, chloride, and dihydrogen phosphate (Miyaji et al., 2000).

  • Photoredox Catalysis in Organic Synthesis : Iodo-Bodipy, which incorporates 3-Iodo-1H-pyrrole units, has been used as a recyclable photocatalyst for photoredox catalytic reactions. This is particularly relevant in the synthesis of pyrrolo[2,1-a]isoquinoline, a compound of interest in organic chemistry (Guo et al., 2013).

  • Diversity in Medicinal Chemistry : The flexibility of 3-Iodo-1H-pyrrole derivatives allows for the introduction of diversity in various pharmaceutical compounds. This is exemplified in the synthesis of pyrrolo[3',2':4,5]imidazo-[1,2-a]pyridines and [1,2-b]pyridazines, which can be further functionalized for potential medicinal applications (Tber et al., 2015).

  • Copper-Catalyzed Arylation for Antiproliferative Agents : The copper-catalyzed N-arylation of pyrrole using 3-iodo-1H-pyrrole derivatives has been explored, leading to the synthesis of compounds with antiproliferative activity in melanoma cells. This highlights the potential of these derivatives in developing anticancer agents (Hedidi et al., 2016).

  • Electron-Transfer Processes in Organic Electronics : Derivatives like 3,4-diferrocenyl-1H-pyrrole, derived from 3-iodo-1H-pyrrole, have been studied for their redox properties. These studies are significant for understanding electron-transfer processes, which is vital in the development of organic electronic materials (Goetsch et al., 2014).

  • compounds. This demonstrates its utility in organic synthesis, particularly in creating novel pyrazolo[3,4-b]pyridines (Lavecchia et al., 2004).
  • Microwave-Induced Synthesis of 2-Azetidinones : Utilizing 3-Iodo-1H-pyrrole in microwave-induced synthesis leads to the formation of 3-pyrrole-substituted 2-azetidinones. This method is noted for its speed and efficiency, providing a variety of substituents and facilitating the synthesis of optically pure compounds, crucial in pharmaceutical chemistry (Bandyopadhyay et al., 2012).

  • Enhanced Affinity in Anion Receptors : Fluorinated calix[4]pyrroles using 3,4-difluoro-1H-pyrrole demonstrate enhanced affinity compared to non-fluorinated counterparts. This is particularly notable for anions such as fluoride, chloride, and dihydrogen phosphate, suggesting applications in anion sensing technology (Anzenbacher et al., 2000).

  • Regioselective Synthesis of Substituted Pyrroles : The study of 3,4-disubstituted 1H-pyrroles showcases a highly regioselective synthesis method using 3-Iodo-1H-pyrrole derivatives. This approach is significant in developing symmetrical and unsymmetrical pyrrole compounds for various applications in organic chemistry (Liu et al., 2000).

  • Palladium-Catalyzed Synthesis of Arylpyrroles : The use of 3-iodo-1H-pyrrole in palladium-catalyzed coupling reactions for the synthesis of arylpyrroles is essential in creating compounds relevant to natural products like (-)-rhazinilam. This highlights the compound's role in synthesizing complex organic molecules with potential biological activity (Ghosez et al., 2001).

Safety And Hazards

3-Iodo-1H-pyrrole is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye damage, and may cause respiratory irritation . It is recommended to handle it with protective gloves, eye protection, and face protection .

Future Directions

The future directions of research involving 3-Iodo-1H-pyrrole could involve its use in the synthesis of more complex chemical structures. For example, a recent study discussed the synthesis of 1,2,3-trisubstituted indoles using a Fischer indolisation–indole N-alkylation sequence . Another study highlighted the therapeutic potential of pyrrole and pyrrolidine analogs, suggesting that these compounds could be further explored for their diverse biological and medicinal importance .

properties

IUPAC Name

3-iodo-1H-pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4IN/c5-4-1-2-6-3-4/h1-3,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQHJOXAAUHYVKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10551957
Record name 3-Iodo-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10551957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodo-1H-pyrrole

CAS RN

96285-98-2
Record name 3-Iodo-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10551957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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